molecular formula C12H14O3 B1302245 5-(2-Methylphenyl)-5-oxovaleric acid CAS No. 36978-50-4

5-(2-Methylphenyl)-5-oxovaleric acid

Cat. No.: B1302245
CAS No.: 36978-50-4
M. Wt: 206.24 g/mol
InChI Key: KCWMQVONXURDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methylphenyl)-5-oxovaleric acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of valeric acid, where the fifth carbon is substituted with a 2-methylphenyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylphenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with succinic anhydride, followed by hydrolysis and decarboxylation. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methylphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 5-(2-Methylphenyl)-5-hydroxyvaleric acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-(2-Methylphenyl)-5-oxovaleric acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones and carboxylic acids. It serves as a model substrate for investigating metabolic pathways and enzyme specificity.

Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structure can be modified to enhance biological activity and selectivity.

Industry: this compound is used in the production of specialty chemicals, including fragrances, flavors, and pharmaceuticals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    5-Phenyl-5-oxovaleric acid: Lacks the methyl group on the phenyl ring, resulting in different reactivity and biological activity.

    5-(2-Chlorophenyl)-5-oxovaleric acid: Contains a chlorine substituent, which can alter its chemical properties and interactions with molecular targets.

    5-(2-Methoxyphenyl)-5-oxovaleric acid: The methoxy group can influence the compound’s solubility and reactivity.

Uniqueness: 5-(2-Methylphenyl)-5-oxovaleric acid is unique due to the presence of the 2-methylphenyl group, which can affect its chemical reactivity and biological interactions

Properties

IUPAC Name

5-(2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMQVONXURDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374985
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36978-50-4
Record name 2-Methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36978-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of glutaric anhydride (22.82 g) in dry tetrahydrofuran (300 mL) at −78° C. is treated with a solution of 2-methylphenyl magnesium chloride in tetrahydrofuran (200 mL, 0.1 M) over 45 minutes. The mixture is stirred at −78° C. for 2.5 hours and the grey suspension is poured into 1 N hydrochloric acid (300 mL). The mixture is extracted with ethyl acetate (300 mL). The organic phase is dried over magnesium sulphate and evaporated to give 5-oxo-5-(2-methylphenyl)pentanoic acid (36.74 g) as a red-brown oil.
Quantity
22.82 g
Type
reactant
Reaction Step One
Name
2-methylphenyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methylphenyl)-5-oxovaleric acid
Reactant of Route 2
5-(2-Methylphenyl)-5-oxovaleric acid
Reactant of Route 3
Reactant of Route 3
5-(2-Methylphenyl)-5-oxovaleric acid
Reactant of Route 4
Reactant of Route 4
5-(2-Methylphenyl)-5-oxovaleric acid
Reactant of Route 5
Reactant of Route 5
5-(2-Methylphenyl)-5-oxovaleric acid
Reactant of Route 6
Reactant of Route 6
5-(2-Methylphenyl)-5-oxovaleric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.